3-Chloro-4-isopropoxyaniline
Overview
Description
The compound of interest, 3-Chloro-4-isopropoxyaniline, is not directly mentioned in the provided papers. However, we can infer some information based on related compounds and their behaviors. For instance, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into various modified anilines, including 3-chloro-4-hydroxyaniline, suggests that chlorine and hydroxy groups can be manipulated on an aniline ring, which may be relevant for the synthesis or reactivity of 3-Chloro-4-isopropoxyaniline .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple anilines or other aromatic compounds. For example, the synthesis of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate involved singlet oxygen induced by visible light . Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitrification, and chlorination steps . These methods could potentially be adapted for the synthesis of 3-Chloro-4-isopropoxyaniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Chloro-4-isopropoxyaniline can be determined using techniques such as X-ray diffraction. For instance, the crystal structures of 3-chloroanilinium nitrate and perchlorate were determined by single crystal X-ray diffraction . The crystal and molecular structures of isomeric chloro-(methylthio)quinolines were also elucidated using X-ray structural data . These studies provide insights into how substituents on an aromatic ring can affect the overall molecular geometry and packing in the solid state.
Chemical Reactions Analysis
The reactivity of chloroaniline derivatives can be influenced by the presence of other functional groups. For example, the chlorine in the 5-position of a heterocycle was replaced when reacting 3-trichloromethyl-4,5-dichloroisothiazole with sodium isopropoxide . This suggests that isopropoxy groups can participate in nucleophilic substitution reactions, which could be relevant for the chemical behavior of 3-Chloro-4-isopropoxyaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroaniline derivatives can be quite diverse. For example, the nitrate and perchlorate salts of 3-chloroaniline form anionic layers alternating with slabs of organic molecules, and their charge balance is achieved through hydrogen bonding . The supramolecular structures of related compounds are often stabilized by hydrogen bonds, as seen in the crystal structure of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate . These properties are crucial for understanding the behavior of 3-Chloro-4-isopropoxyaniline in different environments and could influence its potential applications.
Scientific Research Applications
1. Blood Coagulation Inhibition and Anticoagulant Properties
3-Chloro-4-isopropoxyaniline derivatives have shown potential in the synthesis of compounds inhibiting several blood coagulation enzymes. This research suggests that such derivatives can serve as effective anticoagulants in vitro, which could be beneficial for medical applications (Kam et al., 1994).
2. Crystal Structure Studies
Studies involving crystal structures of compounds like 4-phenoxyanilines, which include 4-chloro isomers, help understand the physical properties and interactions of these molecules. This information can be vital for material science and pharmaceutical applications (Dey & Desiraju, 2004).
3. Bacterial Degradation and Environmental Impact
Research into the bacterial degradation of similar compounds, such as 2-chloro-4-nitroaniline, provides insights into environmental remediation and the ecological impact of these chemicals. This information is crucial for addressing environmental pollution concerns (Duc, 2019).
4. Photochemical Reactions
Investigations into the photochemistry of related compounds, such as chlorotoluron and isoproturon, are significant for understanding the environmental fate and degradation pathways of these chemicals. This is important for assessing the environmental impact and safety of these compounds (Millet, Palm, & Zetzsch, 1998).
5. Biosynthesis of Chiral Intermediates
The engineered carbonyl reductase EbSDR8, used for the biosynthesis of enantiopure (R)-3-chloro-1-phenyl-1-propanol, demonstrates the potential of 3-Chloro-4-isopropoxyaniline derivatives in producing pharmaceutical intermediates. This research is pivotal for developing efficient and green production methods in pharmaceutical manufacturing (Shao et al., 2020).
6. Metabolic Studies
Understanding the metabolism of similar compounds, like 3-chloro-4-fluoroaniline in rats, helps in assessing the pharmacokinetics and potential toxicity of these chemicals. This information is essential for drug development and safety evaluation (Duckett et al., 2006).
Safety And Hazards
The safety information available indicates that 3-Chloro-4-isopropoxyaniline is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-chloro-4-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBDJALKYPUAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424677 | |
Record name | 3-chloro-4-isopropoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-isopropoxyaniline | |
CAS RN |
5211-04-1 | |
Record name | 3-chloro-4-isopropoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-(propan-2-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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